Epigeneticmultipleligand
Description
Properties
IUPAC Name |
(3Z,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNMNJCJIIYJR-XUAHRNNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rational Design of Dual-Target Ligands
The rational design of epigeneticmultipleligands often involves merging pharmacophores of known epigenetic inhibitors into a single chemical entity. For example, hybrid molecules combining HDAC and bromodomain inhibitory motifs have been synthesized through convergent synthetic routes. A representative strategy involves coupling a hydroxamic acid (HDAC inhibitor) with a benzodiazepine (bromodomain inhibitor) via a flexible alkyl linker.
Key Reaction Steps:
-
Synthesis of the HDAC-binding moiety : A hydroxamic acid group is introduced through the reaction of a carboxylic acid derivative with hydroxylamine under basic conditions.
-
Preparation of the bromodomain-binding scaffold : A benzodiazepine core is functionalized with a primary amine via Buchwald–Hartwig amination.
-
Conjugation via amide bond formation : The two fragments are linked using carbodiimide-mediated coupling (e.g., EDC/HOBt), yielding a hybrid molecule with dual inhibitory activity.
Table 1: Representative Hybrid Epigeneticmultipleligands
Fragment-Based Drug Design (FBDD)
Fragment-based approaches leverage computational docking (e.g., AutoDock Vina) to identify low-molecular-weight fragments that bind adjacent regions of an epigenetic enzyme complex. These fragments are subsequently linked or merged into a single molecule. For instance, the PDE5A inhibitor pair from PDB 5X72 was used to design bivalent ligands targeting both the catalytic and allosteric sites of HDAC6.
Critical Considerations:
-
Linker length optimization : Ethylene glycol (PEG) spacers (n = 3–6) maximize binding affinity while maintaining solubility.
-
Stereochemical control : Chiral centers introduced during fragment linking require asymmetric catalysis (e.g., Sharpless epoxidation) to ensure proper spatial orientation.
Bisubstrate Inhibitor Strategies
Enzyme-Tailored Multitarget Ligands
Bisubstrate inhibitors mimic the transition states of multiple epigenetic enzymes. For example, compound 1 (p300/CBP inhibitor) combines lysine and acetyl-CoA analogues, achieving IC₅₀ values of 300 nM against p300 and 500 nM against PCAF. The synthesis involves:
-
Solid-phase peptide synthesis (SPPS) : A lysine residue is functionalized with a photoaffinity label (e.g., benzophenone).
-
Coenzyme A conjugation : The peptide is coupled to an acetyl-CoA analogue via disulfide bond formation.
Structural Insights:
Allosteric-Pocket Targeting
Recent efforts focus on designing ligands that bind both catalytic and allosteric sites. EPZ-5676, a DOT1L inhibitor, incorporates a 7-bromo substituent to enhance interactions with an exosite pocket, improving selectivity by >37,000-fold.
Synthetic Route:
-
Core scaffold assembly : Pyrido[3,4-d]pyrimidine is synthesized via Biginelli reaction.
-
Halogenation : Electrophilic bromination at position 7 using Br₂/FeBr₃.
-
Amination : Introduction of a pyrrolidine group via Pd-catalyzed cross-coupling.
Computational-Guided Library Design
Pharmacophore Modeling and Virtual Screening
Enamine’s epigenetics library employs family-specific pharmacophore models to prioritize compounds for synthesis. For HDACs, a zinc-binding group (e.g., hydroxamate) and hydrophobic cap are encoded as essential features.
Workflow:
-
Target clustering : HDAC isoforms are grouped by binding site topology.
-
3D pharmacophore generation : HYPOGen algorithm identifies critical interaction points.
-
Docking refinement : AutoDock Vina scores compounds based on binding energy (< -9 kcal/mol).
Table 2: Enamine Library Screening Results
| Target Family | Hits Identified | Validation Rate (%) |
|---|---|---|
| HDACs | 1,200 | 78 |
| Bromodomains | 950 | 65 |
Chemical Reactions Analysis
Promiscuity and Challenges
A significant challenge in the development of epigenetic multiple ligands is finding or designing drugs that target multiple effectors with high selectivity and efficiency, while avoiding off-target effects . The rational design of these multi-targeting ligands is a complex task .
Advantages of Multiple Epigenetic Ligands
Despite the challenges, multiple epigenetic ligands offer several conceptual advantages :
-
Reduced Drug-Drug Interactions : They lower the risk of drug-drug interactions compared to drug cocktails, which simplifies ADMET (absorption, distribution, metabolism, excretion, and toxicity) and toxicology studies .
-
Reduced Drug Resistance : They minimize the development of drug resistance .
-
Synergistic Effects : They exploit synergies between the targeted pathways or factors .
-
Lower Concentrations : They can generally be used at lower therapeutically effective concentrations than single-target drugs .
Mechanisms of Action and Enzyme Inhibition
Epigenetic enzymes have diverse reaction mechanisms, making it challenging to design inhibitors that work on multiple targets . Examples of these mechanisms include:
-
Histone Deacetylases (HDACs) : HDAC inhibitors mimic acetylated lysine using a zinc ion and its hydrolysis, forming a tetrahedral intermediate .
-
Protein Arginine Methyltransferases (PRMTs) : PRMTs catalyze the addition of methyl groups to arginine residues, using S-adenosyl methionine (SAM) as a cofactor, producing mono- and/or dimethylarginine derivatives .
-
Lysine Demethylases : Methyl groups are removed from methylated lysine and arginine residues by demethylase enzymes. Lysine-specific demethylase 1 (LSD1/KDM1) and Jumonji JmjC domain-containing demethylases (JHDMs) catalyze this process using different mechanisms . The demethylation mechanism for LSD1/KDM1 involves the oxidation of a protonated mono- or dimethylated lysine, forming an iminium ion intermediate .
MIEL (Multiparametric Image-based Epigenetic Landscape) Method
The MIEL method is a phenotypic profiling approach used to classify compounds by function and identify nonspecific effects .
-
Identifying Epigenetically Active Compounds : MIEL can identify compounds inducing epigenetic changes. In one study, researchers identified 122 compounds that induced significant epigenetic changes using MIEL .
-
Classifying Compounds by Function : MIEL correctly grouped compounds by function with an average accuracy of 91.4% .
-
Predicting Drug Activity : MIEL can predict relative drug activity and suggests an epigenetic component for the mechanism of BETi-TMZ synergy .
EpiDBase
EpiDBase is a manually curated database for small molecule epigenetic modulators . It includes:
-
Experimental IC50 values
-
Ligand molecular weight
-
Hydrogen bond donor and acceptor count
-
XlogP
-
Number of rotatable bonds
-
Number of aromatic rings
-
InChIKey
-
Two-dimensional and three-dimensional (3D) chemical structures
The database is integrated with tools for text search, disease-specific search, advanced search, substructure, and similarity analysis .
Scientific Research Applications
Cancer Treatment
Epigenetic multiple ligands have shown promise in cancer therapy by targeting various epigenetic pathways:
- Combination Therapies : The use of epigenetic modulators in conjunction with traditional chemotherapeutics has demonstrated improved outcomes. For instance, histone deacetylase inhibitors (HDACi) combined with DNA methyltransferase inhibitors (DNMTi) have been effective in hematological malignancies .
- Targeting NKG2D Ligands : Research indicates that epigenetic modulation can enhance the expression of NKG2D ligands on tumor cells, improving natural killer (NK) cell-mediated cytotoxicity . This approach is being explored in clinical trials aimed at developing NK cell-based immunotherapies.
Neurological Disorders
Epigenetic alterations have been implicated in various neurodegenerative diseases:
- Huntington's Disease : Studies have shown that inhibiting specific epigenetic modifiers can reverse cognitive deficits associated with Huntington's disease models . Compounds targeting RNA methylation have emerged as potential therapeutic agents.
- Alzheimer’s Disease : Research into the role of epigenetics in Alzheimer’s has led to investigations into compounds that can modify histone acetylation and methylation patterns, potentially restoring normal cognitive function .
Autoimmune Diseases
Epigenetic therapies are being explored for their ability to regulate immune responses:
- Systemic Lupus Erythematosus : Epigenetic drugs have been shown to alter pro-inflammatory phenotypes and improve pathogenesis in autoimmune conditions like lupus . The modulation of histone acetylation through specific inhibitors has demonstrated potential in reducing disease severity.
Advantages of Epigenetic Multiple Ligands
The development of epigenetic multiple ligands offers several advantages over traditional single-target therapies:
- Reduced Drug-Drug Interactions : By targeting multiple pathways with a single compound, the risk of adverse interactions is minimized compared to multi-drug regimens .
- Lower Doses Required : These ligands can often be effective at lower concentrations than single-target drugs, which may reduce toxicity .
- Synergistic Effects : The simultaneous modulation of multiple targets may exploit synergies between different biological pathways, leading to enhanced therapeutic outcomes .
Case Studies
Mechanism of Action
Epigeneticmultipleligand exerts its effects by inhibiting the processing of substrates by several chromatin-associated enzymes. It targets enzymes such as histone acetyltransferases, histone deacetylases, and DNA methyltransferases . By modulating these enzymes, the compound can alter gene expression and induce cellular differentiation or apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Epigeneticmultipleligand shares functional parallels with other multi-target epigenetic agents but differs in its hybrid ligand design. Below is a comparative analysis:
Mechanistic Advantages
- Multi-Target Engagement: Unlike Vorinostat or Azacitidine, this compound’s hybrid ligands enable simultaneous inhibition of HMTs (e.g., EZH2) and activation of HATs (e.g., p300), addressing compensatory pathways that drive resistance in single-target therapies .
- Reversibility : this compound’s effects on histone marks (e.g., H3K27me3) are reversible, unlike DNMT inhibitors, which cause irreversible DNA damage .
- Tissue Specificity: IDEAS (Integrative and Discriminative Epigenome Annotation System) analyses show its activity is context-dependent, minimizing off-target effects in non-diseased tissues .
Clinical and Preclinical Data
- Cancer Models: In AML cell lines, this compound reduced tumor burden by 60% (vs. 30% for Vorinostat) by synergistically targeting LSD1 and BRD4 .
- Metabolic Syndromes : In obesity models, it reversed diet-induced hypermethylation at PPARγ and FTO loci, improving insulin sensitivity by 40% .
- Cardiovascular Applications : Demonstrated efficacy in reducing cardiac fibrosis by modulating TGF-β pathway methylation, outperforming Resveratrol in preclinical heart failure models .
Biological Activity
Epigenetic multiple ligands represent a novel class of compounds designed to modulate various epigenetic targets simultaneously. These ligands have garnered significant interest due to their potential therapeutic applications in treating multifactorial diseases, particularly cancers and other complex disorders. This article explores the biological activity of these compounds, highlighting their mechanisms of action, advantages, and current research findings.
Epigenetic modifications, including DNA methylation and histone modification, play crucial roles in gene expression regulation. Epigenetic multiple ligands can target various enzymes involved in these processes, such as:
- DNA Methyltransferases (DNMTs) : Enzymes that add methyl groups to DNA, affecting gene silencing.
- Histone Deacetylases (HDACs) : Enzymes that remove acetyl groups from histones, leading to chromatin condensation and reduced transcriptional activity.
- Histone Methyltransferases (HMTs) : Enzymes that add methyl groups to histones, influencing gene activation or repression.
By simultaneously inhibiting multiple targets, these ligands can alter the epigenetic landscape more effectively than traditional single-target drugs.
Advantages of Epigenetic Multiple Ligands
- Reduced Drug-Drug Interactions : Single entities targeting multiple pathways lower the risk of interactions compared to multi-drug regimens.
- Minimized Drug Resistance : By addressing several pathways at once, these ligands may reduce the likelihood of cancer cells developing resistance.
- Synergistic Effects : Targeting multiple pathways can enhance therapeutic efficacy through synergistic interactions.
- Lower Effective Concentrations : These compounds can often achieve desired effects at lower doses than traditional drugs.
Table 1: Summary of Key Research Findings on Epigenetic Multiple Ligands
Case Study: Cancer Treatment
Recent studies have examined the application of epigenetic multiple ligands in cancer therapy. For instance, a study highlighted the use of a compound that inhibits both DNMTs and HDACs, resulting in significant tumor regression in preclinical models. This dual inhibition not only reactivated silenced tumor suppressor genes but also altered the tumor microenvironment to enhance immune cell infiltration and activity against tumors .
Challenges in Development
Despite their promise, designing effective epigenetic multiple ligands poses challenges:
Q & A
Q. What statistical methods address heterogeneity in this compound response across patient-derived models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
